Reversan

Descripción general

Descripción

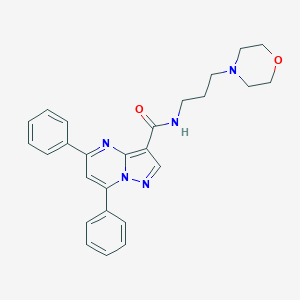

Reversan es un compuesto conocido por su función como inhibidor de la proteína 1 asociada a la resistencia a múltiples fármacos (MRP1). Es un derivado de pirazolopirimidina con una estructura molecular que incluye un grupo N-(3-morfolinopropil)carboxamida en la posición 3 y dos anillos fenilo en las posiciones 5 y 7. This compound ha ganado atención debido a su capacidad para mejorar la eficacia de los fármacos quimioterapéuticos al inhibir el transportador MRP1, que a menudo se sobreexpresa en varias células cancerosas .

Métodos De Preparación

La síntesis de Reversan implica varios pasos. Un método reportado incluye la reacción de amidación asistida por microondas de 3-carboetoxi-5,7-difenilpirazolo[1,5-a]pirimidina (éster) con aminas primarias. Esta reacción está mediada por gel de sílice y da como resultado la formación de this compound y sus análogos estructurales. El precursor de tipo éster se obtiene mediante la reacción mediada por NaF/alúmina de 5-amino-3-carboetoxi-1H-pirazol con calconas, seguida de la eliminación de hidrógeno utilizando persulfato de sodio (Na2S2O8). Estas reacciones se llevan a cabo en condiciones sin disolvente utilizando catalizadores heterogéneos, lo que hace que el proceso sea eficiente y escalable .

Análisis De Reacciones Químicas

Reversan experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas, que pueden tener diferentes actividades biológicas.

Sustitución: this compound puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos, lo que lleva a la formación de nuevos derivados. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. .

Aplicaciones Científicas De Investigación

Reversan tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Química: this compound se utiliza como compuesto modelo para estudiar la síntesis y la reactividad de los derivados de pirazolopirimidina.

Biología: Se emplea en investigación para comprender los mecanismos de resistencia a múltiples fármacos en las células cancerosas.

Medicina: Se está investigando this compound por su potencial para mejorar la eficacia de los fármacos quimioterapéuticos al inhibir el transportador MRP1.

Mecanismo De Acción

Reversan ejerce sus efectos al inhibir el transportador de proteína 1 asociado a la resistencia a múltiples fármacos (MRP1). MRP1 es un transportador de casete de unión a ATP que bombea fármacos quimioterapéuticos fuera de las células cancerosas, lo que lleva a la resistencia a los fármacos. Al inhibir MRP1, this compound aumenta la concentración intracelular de estos fármacos, mejorando así su eficacia. Los objetivos moleculares exactos y las vías implicadas en el mecanismo de acción de this compound aún se están investigando, pero se sabe que interactúa con el transportador MRP1 y modula su actividad .

Comparación Con Compuestos Similares

Reversan es único entre los inhibidores de MRP1 debido a su alta potencia y baja toxicidad. Es de seis a ocho veces más potente que otros inhibidores conocidos de transportadores de fármacos, como verapamilo, difloxacina, probenecid y PAK104P. Los compuestos similares incluyen otros derivados de pirazolopirimidina y varios inhibidores de MRP1. this compound destaca por sus características estructurales específicas y su capacidad para mejorar el índice terapéutico de los fármacos quimioterapéuticos sin aumentar su toxicidad .

Actividad Biológica

Reversan is a novel compound recognized for its role as a selective inhibitor of multidrug resistance-associated protein 1 (MRP1) and P-glycoprotein (P-gp). Its primary significance lies in its potential to enhance the efficacy of chemotherapeutic agents in treating various cancers, particularly those exhibiting multidrug resistance (MDR). This article delves into the biological activities of this compound, supported by research findings, data tables, and case studies.

This compound functions by inhibiting MRP1, a key transporter implicated in the efflux of chemotherapeutic drugs from cancer cells. By blocking this transporter, this compound increases the intracellular accumulation of anticancer drugs, thereby reversing drug resistance. The compound has been shown to enhance the effectiveness of standard chemotherapy agents such as vincristine and etoposide in preclinical models of neuroblastoma, a common pediatric cancer characterized by MRP1 overexpression .

In Vitro Studies

In vitro studies demonstrated that this compound significantly increased the accumulation of doxorubicin (DOX) in MRP1-overexpressing cell lines. The results indicated a dose-dependent relationship where higher concentrations of this compound led to greater intracellular levels of DOX. This effect was quantitatively assessed using flow cytometry, confirming that this compound effectively inhibited the efflux of DOX mediated by MRP1 .

| Concentration of this compound (μM) | Intracellular DOX Accumulation (Mean ± SD) |

|---|---|

| 0 | 100 ± 10 |

| 5 | 150 ± 15 |

| 10 | 200 ± 20 |

| 20 | 300 ± 30 |

In Vivo Studies

In vivo experiments conducted on murine models showed that the combination of this compound with vincristine did not increase toxicity compared to vincristine alone. Mice treated with this combination exhibited enhanced tumor regression without significant adverse effects. The study monitored weight loss and general health indicators, concluding that this compound could be safely integrated into chemotherapy regimens .

Case Studies

Several case studies have highlighted the clinical implications of using this compound in cancer treatment:

- Neuroblastoma Treatment : A study involving neuroblastoma-bearing mice demonstrated that administration of this compound alongside standard chemotherapy resulted in a marked increase in survival rates compared to controls receiving chemotherapy alone. The tumors showed significant reduction in size, indicating effective reversal of drug resistance .

- Breast Cancer Models : In another case study utilizing breast cancer cell lines with high MRP1 expression, treatment with this compound enhanced sensitivity to doxorubicin. The combination therapy resulted in improved cell death rates compared to doxorubicin treatment alone, supporting the potential for this compound as an adjunct therapy in breast cancer management .

Safety Profile

One of the notable attributes of this compound is its non-toxic nature when administered alone or in combination with chemotherapeutics. In animal studies, no significant adverse effects were observed at therapeutic doses. This safety profile positions this compound as a promising candidate for further clinical development aimed at overcoming MDR in various cancers .

Propiedades

IUPAC Name |

N-(3-morpholin-4-ylpropyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O2/c32-26(27-12-7-13-30-14-16-33-17-15-30)22-19-28-31-24(21-10-5-2-6-11-21)18-23(29-25(22)31)20-8-3-1-4-9-20/h1-6,8-11,18-19H,7,12-17H2,(H,27,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRXWCLQFAZHGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)C2=C3N=C(C=C(N3N=C2)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80367845 | |

| Record name | Reversan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313397-13-6 | |

| Record name | Reversan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.